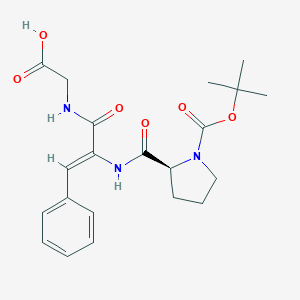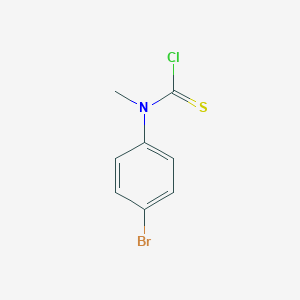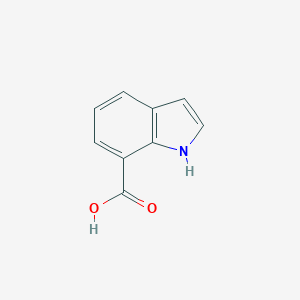
1H-吲哚-7-羧酸
描述
1H-Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular formula of 1H-Indole-7-carboxylic acid is C9H7NO2 . Its molecular weight is 161.16 . The InChI code is 1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) .
Physical And Chemical Properties Analysis
1H-Indole-7-carboxylic acid has a boiling point of 202-205°C . It is a solid substance at ambient temperature .
科学研究应用
电化学性质
- 电聚合分析:与 1H-吲哚-7-羧酸密切相关的吲哚-5-羧酸在电聚合过程中形成三聚体。使用 1H NMR 光谱对这一过程进行了表征,揭示了聚合过程中分子行为的见解 (Mackintosh 等人,1994 年).
药物研究
- 抗菌和抗真菌特性:吲哚-2-羧酸衍生物已显示出显着的抗菌和中等的抗真菌活性,表明其具有治疗应用的潜力 (Raju 等人,2015 年).
材料科学
- 超级电容器电极材料:聚吲哚衍生物(如聚(吲哚-7-羧酸))已被研究其电化学性质,特别是作为超级电容器的材料。它们的比电容和能量密度表明在储能技术中的潜在用途 (Ma 等人,2015 年).
合成化学
- 荧光化合物合成:通过钯催化的羧吲哚的直接和脱羧芳基化,已经实现了高效率蓝色发光体的荧光二芳基吲哚的合成 (Miyasaka 等人,2009 年).
- 甘氨酸位点 NMDA 受体拮抗剂:某些吲哚-2-羧酸衍生物已被确定为 NMDA 受体的甘氨酸位点的有效和选择性拮抗剂,表明在神经药物开发中的潜力 (Baron 等人,2005 年).
有机化学
- 涉及吲哚-N-羧酸的方法:吲哚-N-羧酸及其衍生物在有机合成中至关重要,尤其是在多组分反应和 C-H 官能化中 (Zeng 等人,2020 年).
安全和危害
作用机制
Target of Action
Indole derivatives, including Indole-7-carboxylic acid, are known to interact with multiple receptors in the body, playing a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole and its derivatives, such as Indole-7-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
Indole-7-carboxylic acid is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota plays a crucial role in this process. Indole propionic acid (IPA), a derivative of indole, can be converted into indole acetic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .
Pharmacokinetics
It’s known that the lipophilicity of indole derivatives can facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis, where they interact with targets like mmpl3 and elicit potent anti-tb activity .
Result of Action
The result of Indole-7-carboxylic acid’s action is diverse due to its interaction with multiple targets. It’s known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of Indole-7-carboxylic acid is influenced by environmental factors, particularly the gut microbiota. The interaction between the host and microorganism widely affects the immune and metabolic status . Dysbiosis and impaired intestinal barrier function can lead to the translocation of microbiota and its products, triggering the immune system, inducing chronic inflammation, and leading to systemic metabolic disorders .
生化分析
Biochemical Properties
Indole-7-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms
Cellular Effects
Indole-7-carboxylic acid influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Indole-7-carboxylic acid are still being explored.
Molecular Mechanism
The molecular mechanism of Indole-7-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole-7-carboxylic acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels
属性
IUPAC Name |
1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOBVFESNNYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061869 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1670-83-3 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YV38W955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique structural features of 1H-Indole-7-carboxylic acid and how are they confirmed?
A1: 1H-Indole-7-carboxylic acid features a carboxylic acid group (-COOH) at the 7th position of the indole ring. This structure is confirmed using various spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FTIR) identifies characteristic peaks for the carboxyl group, while 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the presence and position of hydrogen atoms in the molecule. []
Q2: How does the structure of 1H-Indole-7-carboxylic acid influence its polymerization, and what is the significance of the resulting material?
A2: The carboxylic acid group and the N-H group in 1H-Indole-7-carboxylic acid facilitate hydrogen bonding interactions, playing a crucial role in the formation of nanowires during electropolymerization. [] These nanowires exhibit notable electrical conductivity (5 × 10−2 S cm−1) making them promising materials for applications like supercapacitors. []
Q3: How does 1H-Indole-7-carboxylic acid interact with biological targets, specifically the Insulin-like Growth Factor-1 Receptor (IGF-1R)?
A3: Research indicates that derivatives of 1H-Indole-7-carboxylic acid, such as 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, act as allosteric inhibitors of IGF-1R. [] This means they bind to a site on the receptor distinct from the primary binding site, inducing conformational changes that modulate the receptor's activity.
Q4: What is the significance of the allosteric inhibition of IGF-1R by 1H-Indole-7-carboxylic acid derivatives?
A4: Allosteric inhibition of IGF-1R presents a promising approach for selectively interfering with specific cellular signaling pathways. [] This selectivity is crucial in drug development as it can minimize off-target effects and improve the safety profile of potential therapeutics.
Q5: What is the electrochemical performance of nanowires derived from 1H-Indole-7-carboxylic acid?
A5: Poly(indole-7-carboxylic acid) (PICA) nanowires exhibit a high specific capacitance of 373.2 F g−1 at a current density of 2.5 A g−1 in a 1.0 M H2SO4 solution. [] They also demonstrate excellent cycling stability, retaining 91% of their capacitance after 1000 charge-discharge cycles. [] These properties highlight their potential for high-performance energy storage devices.
Q6: What are the potential applications of 1H-Indole-7-carboxylic acid derivatives in medicinal chemistry?
A6: Derivatives of 1H-Indole-7-carboxylic acid have shown potential as inhibitors of cyclic adenosine-3′,5′-monophosphate phosphodiesterase. [] This enzyme plays a role in regulating cellular processes, and its inhibition can have therapeutic implications for various conditions.
Q7: How does the synthesis of 1H-Indole-7-carboxylic acid contribute to its research and applications?
A7: The development of novel synthetic routes for 1H-Indole-7-carboxylic acid is crucial for accessing this important building block efficiently. [, ] These methods enable researchers to explore its chemical properties, synthesize diverse derivatives, and investigate their potential in various fields.
Q8: Can you elaborate on the role of the "CI" subunit in the context of 1H-Indole-7-carboxylic acid derivatives and DNA alkylation?
A8: Studies utilizing the simplified "CI" subunit, 1,2,7,7a-tetrahydrocycloprop[1,2-c]indol-4-one, in place of the "CPI" subunit found in (+)-CC-1065 have provided valuable insights into the DNA alkylation mechanism. [] Despite being a more reactive alkylating agent, CI demonstrates a similar DNA alkylation profile to CPI. This suggests that the non-covalent binding selectivity of these agents plays a crucial role in directing the electrophilic subunit to specific A+T-rich regions of DNA for alkylation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



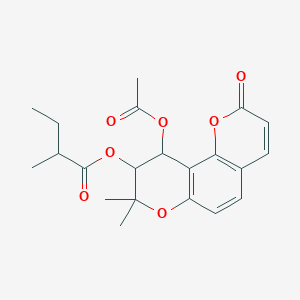
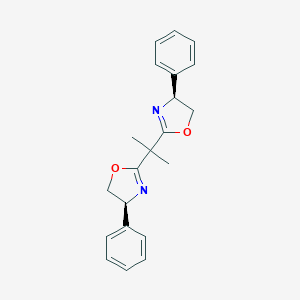
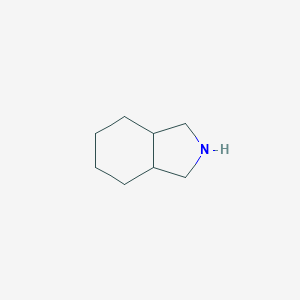
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
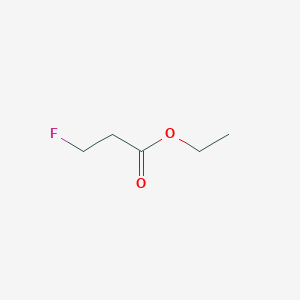


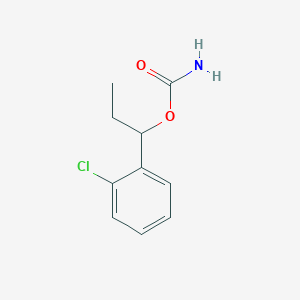

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

